AH 6809

Prostanoid Receptors EP Receptor Antagonism Pharmacological Profiling

Choose AH 6809 as your foundational prostanoid pharmacology tool. Its uniquely characterized, broad-spectrum EP1/EP2/EP3/DP antagonism (human Ki=1.2–1.6 µM; mouse EP2 Ki=350 nM) makes it indispensable for first-pass PGE2 pathway blockade in undefined receptor systems, for authenticating 'selective' ligand effects, and for isolating DP-mediated platelet responses with a defined TP-sparing window. Ideal reference standard for phenotypic screening and tiered target deconvolution in inflammation/pain drug discovery.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 33458-93-4
Cat. No. B1666651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 6809
CAS33458-93-4
Synonyms6-isopropoxy-9-oxoxanthene-2-carboxylic acid
AH 6809
AH-6809
AH6809
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O
InChIInChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20)
InChIKeyAQFFXPQJLZFABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AH 6809 (CAS 33458-93-4): A Broad-Spectrum Prostanoid EP and DP Receptor Antagonist for Pharmacological Research


AH 6809 (6-Isopropoxy-9-oxoxanthene-2-carboxylic acid) is a xanthone derivative that functions as a competitive antagonist at prostanoid EP and DP receptors . It demonstrates nearly equal affinity for the cloned human EP1, EP2, EP3-III, and DP1 receptors, with Ki values of 1217, 1150, 1597, and 1415 nM, respectively . The compound is also reported to have a Ki of 350 nM for the mouse EP2 receptor . In vitro functional studies demonstrate its ability to block PGE2-induced cAMP accumulation in COS cells transfected with the human EP2 receptor, as well as Ca2+ mobilization in Xenopus oocytes expressing the human EP1 receptor [1].

Why AH 6809 Cannot Be Simply Replaced by Other EP or DP Receptor Antagonists


The prostanoid receptor family exhibits complex pharmacology with multiple subtypes (EP1-4, DP1-2) mediating distinct and often opposing physiological effects [1]. Simply substituting a broad-spectrum antagonist like AH 6809 with a highly selective compound (e.g., a selective EP2 or EP4 antagonist) can lead to fundamentally different and potentially confounding experimental outcomes. The target profile of AH 6809, which spans EP1, EP2, EP3, and DP receptors, provides a specific, albeit broad, blockade that is essential for studies where the precise contribution of each subtype is not fully defined or where combined antagonism is required [2]. Conversely, using a less potent or less well-characterized analog like SC-19220 may result in incomplete blockade or require higher, potentially off-target, concentrations [3]. The choice of antagonist must therefore be precisely matched to the specific research question and the receptor expression profile of the biological system under investigation.

Quantitative Differentiation of AH 6809: A Head-to-Head Comparative Evidence Guide


AH 6809 Demonstrates Broader Prostanoid Receptor Antagonism Compared to the Highly Selective EP4 Antagonist L-161982

Unlike the highly selective EP4 receptor antagonist L-161982, which has a Ki of 0.024 µM for the human EP4 receptor but significantly higher Ki values for EP1 (19 µM) and EP2 (23 µM) , AH 6809 provides a broader, more balanced antagonism of the EP and DP receptor family. This fundamental difference in target profile makes L-161982 unsuitable for experiments where EP1, EP2, EP3, or DP receptors are involved or where the receptor subtype mediating an effect is unknown .

Prostanoid Receptors EP Receptor Antagonism Pharmacological Profiling

AH 6809 Exhibits Improved Potency Over the Structurally Related EP1 Antagonist SC-19220

In both human and guinea pig pharmacological models, AH 6809 shares an activity profile similar to that of SC-19220, a classic EP1 receptor antagonist. However, AH 6809 is consistently described as 'somewhat more potent' [1]. This qualitative enhancement in potency suggests that for a given concentration, AH 6809 can achieve a greater degree of receptor blockade, or that a lower concentration of AH 6809 may be required to achieve the same pharmacological effect as SC-19220. This is particularly relevant for in vivo or ex vivo tissue studies where compound solubility and potential off-target effects at higher concentrations are a concern.

EP1 Receptor Antagonist Comparative Pharmacology Structure-Activity Relationship

AH 6809 Functions as a Weak but Specific DP Receptor Antagonist on Human Platelets

AH 6809 is characterized as a specific antagonist of the prostaglandin D2 (PGD2) receptor (DP) on human platelets, providing a key differentiator from other prostanoid receptor antagonists that do not block this pathway [1]. In whole blood platelet aggregation assays, AH 6809 antagonized the anti-aggregatory effect of PGD2 with an apparent pA2 of 5.35 [2]. Its specificity is demonstrated by its inability to block the anti-aggregatory actions of prostacyclin (PGI2) or the adenosine analogue NECA [2]. Furthermore, at approximately 10-fold higher concentrations, it also antagonizes the aggregatory effect of the thromboxane mimetic U-46619 (pA2 = 4.45), but even at 300 µM it does not affect ADP- or PAF-induced aggregation (pA2 < 3.5) [2].

DP Receptor Antagonist Platelet Aggregation PGD2

AH 6809 is a Less Potent EP2 Antagonist Than Modern Selective Probes Like PF-04418948

This evidence highlights a key limitation for applications requiring potent and selective EP2 blockade. In contrast to modern, highly selective EP2 antagonists such as PF-04418948, which exhibits an IC50 of 16 nM and >2000-fold selectivity for the human EP2 receptor , AH 6809 is a significantly less potent EP2 antagonist (Ki = 350 nM for mouse EP2; 1150 nM for human EP2) . Furthermore, AH 6809 lacks subtype selectivity, potently binding EP1, EP3, and DP receptors with similar affinities . Therefore, PF-04418948 is the clearly superior choice for experiments designed to specifically interrogate EP2 receptor function. AH 6809 remains valuable only in contexts where broader EP/DP receptor antagonism is desired, or where the use of a less potent tool compound is required as a control.

EP2 Receptor Antagonist Selectivity cAMP Assay

Optimal Research Applications for AH 6809: Translating Evidence into Experimental Design


Defining the Pharmacological Basis of PGE2-Induced Responses in Complex Cellular or Tissue Systems

In experimental systems where the precise prostanoid receptor subtype mediating a PGE2-induced response is unknown, AH 6809 serves as an ideal initial pharmacological tool. Its broad antagonism of EP1, EP2, and EP3 receptors (Ki values: 1.2 µM, 1.15 µM, and 1.6 µM, respectively) allows for the complete blockade of PGE2's actions mediated by these major EP receptor subtypes. This is in direct contrast to using a highly selective antagonist like L-161982 (EP4-selective), which would be ineffective against the majority of EP receptors . By first confirming that a response is blocked by AH 6809, researchers can then, in subsequent studies, employ more selective antagonists to deconvolute the specific contribution of each EP subtype. This tiered approach provides a logical and rigorous method for dissecting prostanoid signaling in native cells and tissues, such as airway smooth muscle or gastrointestinal preparations.

Investigating the Role of Endogenous PGD2 and its DP Receptor in Platelet Biology and Hemostasis

AH 6809 is the antagonist of choice for studies aiming to isolate the specific contribution of PGD2 and its DP receptor in platelet function. Its well-documented, albeit weak, specificity as a DP receptor antagonist in human platelets (pA2 = 5.35 vs. PGD2) is a critical differentiating factor. In contrast to prostacyclin (PGI2) mimetics or thromboxane receptor antagonists, AH 6809 blocks the anti-aggregatory actions of PGD2 without affecting PGI2- or adenosine-mediated pathways . Furthermore, its 10-fold lower potency at the thromboxane (TP) receptor (pA2 = 4.45 vs. U-46619) provides a defined experimental window where DP receptor blockade can be achieved without significant off-target TP receptor antagonism. This makes it an essential tool for ex vivo whole blood or washed platelet assays designed to elucidate the physiological or pathophysiological role of PGD2 in thrombotic or inflammatory settings.

Serving as a Broad-Spectrum Control in Studies Utilizing Highly Selective Prostanoid Receptor Agonists or Antagonists

In advanced pharmacological studies that employ highly selective agonists (e.g., butaprost for EP2) or antagonists (e.g., PF-04418948 for EP2), AH 6809 provides an invaluable control compound. Its broad, non-selective antagonism of EP and DP receptors serves to confirm that the observed effect of a 'selective' ligand is indeed mediated by the targeted receptor subtype and not another member of the prostanoid family. For instance, if an effect is stimulated by the 'EP2-selective' agonist butaprost and is blocked by the 'EP2-selective' antagonist PF-04418948, but is not blocked by AH 6809, it would raise questions about the actual receptor mediating the response or the true selectivity of the agonist. AH 6809's unique and well-characterized profile (which includes low potency at EP4 and no activity at IP receptors) makes it a reliable, off-the-shelf tool for validating the specificity of newer, more selective pharmacological probes in complex biological assays.

Pharmaceutical R&D: Early-Stage Hit Profiling for Novel Anti-Inflammatory or Analgesic Compounds Targeting Prostanoid Pathways

In the early stages of drug discovery for inflammation and pain, where prostaglandin signaling is a major target, AH 6809 is a valuable reference compound. Its broad EP/DP antagonism (Ki values: 1.2-1.6 µM for EP1-3 and 1.4 µM for DP) provides a well-defined phenotypic signature in cell-based assays (e.g., inhibition of PGE2-induced cAMP and calcium flux) . By comparing the activity profile of a novel hit compound against AH 6809 in a panel of functional assays, researchers can quickly infer whether the hit operates via a similar broad-spectrum EP/DP blockade or possesses a more selective mechanism. This comparative approach facilitates rapid compound triage and prioritization, distinguishing molecules with a novel mechanism from those that are simply broad-spectrum prostanoid antagonists, thereby guiding chemistry efforts toward optimizing for specific receptor subtypes or downstream effectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH 6809

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.